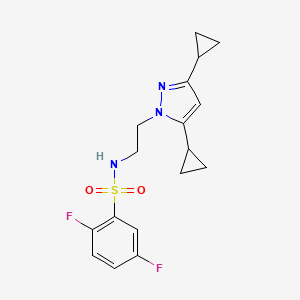
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide, also known as DCPyPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCPyPB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been investigated in detail.
Scientific Research Applications
Synthesis and Characterization for Anti-Inflammatory and Anticancer Properties
Research has explored the synthesis of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, demonstrating their potential in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, closely related to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide, have shown promising biological properties in studies, including minimal gastric toxicity and potent inhibition of HCV NS5B RdRp activity (Ş. Küçükgüzel et al., 2013).
Effects on Pathological Pain Models
In a study focused on regioselectively controlled synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides, derivatives demonstrated significant effects on pathological pain models in mice. These compounds, structurally related to the compound , exhibited anti-hyperalgesic and anti-edematogenic actions, comparable to Celecoxib in arthritic pain models (M. M. Lobo et al., 2015).
Development as Cyclooxygenase-2 Inhibitors
A series of sulfonamide-containing 1,5-diarylpyrazole derivatives, including compounds similar to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide, have been prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2). Extensive structure-activity relationship studies within this series have identified potent and selective inhibitors of COX-2 (T. Penning et al., 1997).
Applications in Catalysis and Organometallic Chemistry
In the field of catalysis and organometallic chemistry, research on pyrazole derivatives bearing a cyclopropyl group, such as N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide, has demonstrated significant utility. These compounds have been successfully employed in palladium-catalyzed direct arylations, showing regioselective C4-arylation without decomposition of the cyclopropyl unit (A. Sidhom et al., 2018).
Antitubercular Potential
Explorations in the field of antimicrobial research have found that related pyrazole sulfonamide derivatives exhibit potential as antitubercular agents. Docking studies against the enoyl reductase enzyme of Mycobacterium tuberculosis have provided insights into their plausible inhibitory action (Nikil Purushotham & B. Poojary, 2018).
Fluorescent Probing Applications
In the realm of biochemistry, pyrazoline-based compounds structurally related to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide have been developed as fluorescent probes. These probes have been used to detect glutathione in biological samples, demonstrating high sensitivity and selectivity (Sheng-Qing Wang et al., 2013).
Mechanism of Action
As for pharmacokinetics, the properties of the compound such as its solubility, stability, and how it is absorbed, distributed, metabolized, and excreted (ADME) in the body would need to be studied experimentally. These properties can greatly affect the bioavailability of the compound and its effectiveness as a drug .
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if it targets a particular enzyme, it might inhibit or enhance the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in.
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, certain compounds are more stable and effective at certain pH levels or temperatures .
properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2S/c18-13-5-6-14(19)17(9-13)25(23,24)20-7-8-22-16(12-3-4-12)10-15(21-22)11-1-2-11/h5-6,9-12,20H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCYLGAEEFWSIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=C(C=CC(=C3)F)F)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

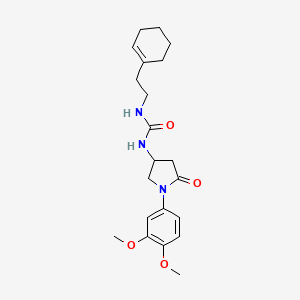
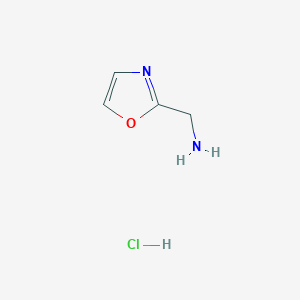

![(E)-N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(furan-2-yl)acrylamide](/img/structure/B2692006.png)
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2692007.png)


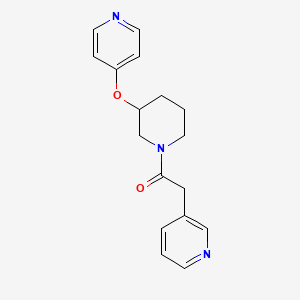
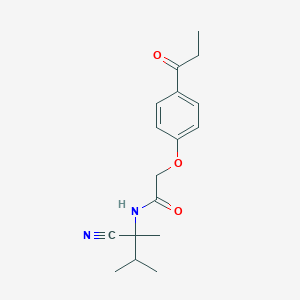
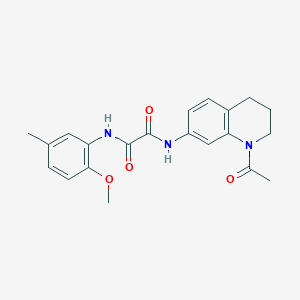
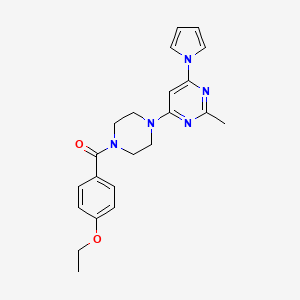
![4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile](/img/structure/B2692019.png)
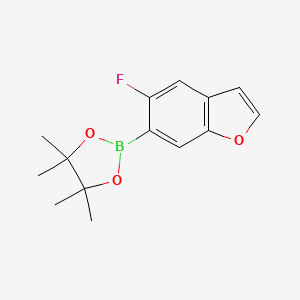
![N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2692023.png)